molecular formula C16H24N2O4S B12196642 Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate

Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate

Cat. No.: B12196642
M. Wt: 340.4 g/mol
InChI Key: MVPXFQIKVBATPI-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate is a chemical compound with the molecular formula C14H20N2O4S It is known for its unique structure, which includes a piperazine ring substituted with an ethyl ester and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate typically involves a multi-step process. One common method includes the reaction of 4-(methylethyl)phenylsulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with neurotransmitter receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[4-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of both an ester and a sulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O4S/c1-4-22-16(19)17-9-11-18(12-10-17)23(20,21)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3

InChI Key

MVPXFQIKVBATPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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